![molecular formula C20H16S B14311028 Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- CAS No. 111382-64-0](/img/structure/B14311028.png)
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction is often catalyzed by copper(I) bromide (CuBr) in the presence of 1,10-phenanthroline . Another method involves the palladium-catalyzed C–S coupling reaction, which provides access to various substituted benzothiophenes .
Industrial Production Methods
Industrial production of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mécanisme D'action
The mechanism of action of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene: A benzene ring fused to a thiophene ring, similar to Benzo[c]thiophene but without the additional phenyl groups.
Benzofuran: A benzene ring fused to a furan ring, containing oxygen instead of sulfur.
Uniqueness
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
111382-64-0 |
|---|---|
Formule moléculaire |
C20H16S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1,3-diphenyl-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
Clé InChI |
ZNNSRJZXRFEGAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
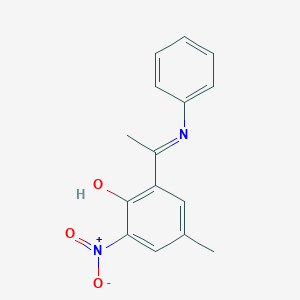

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)

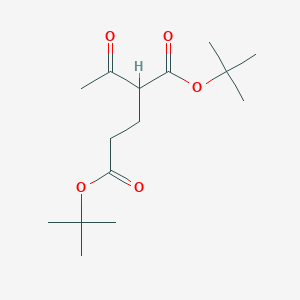


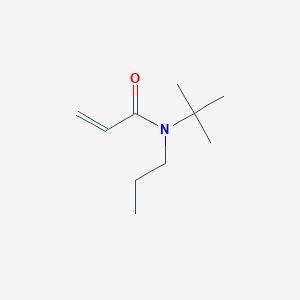
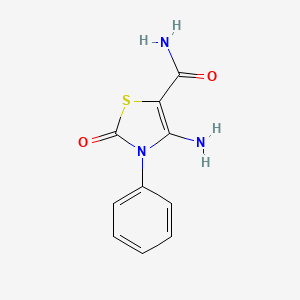
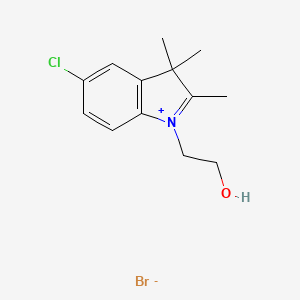
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

